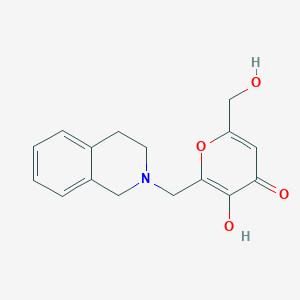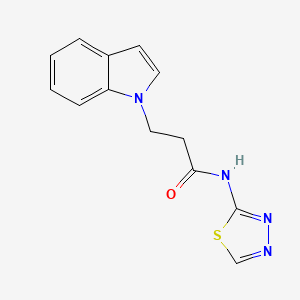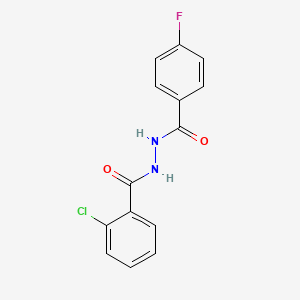![molecular formula C20H22N6O B15103962 1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide](/img/structure/B15103962.png)
1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a triazole ring fused to a pyridine ring, which is further connected to an indazole moiety. This unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the triazole ring, followed by its fusion with the pyridine ring. The indazole moiety is then introduced through a series of reactions involving nitration, reduction, and cyclization. The final step involves the coupling of the triazole-pyridine intermediate with the indazole derivative under conditions that promote amide bond formation. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry.
Chemical Reactions Analysis
1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others. Common reagents include halogens, alkylating agents, and acids.
Cyclization: This reaction forms a ring structure, often facilitated by heat or catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and indazole moieties allow the compound to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar compounds to 1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide include other triazole and indazole derivatives. These compounds share structural similarities but may differ in their specific functional groups or ring structures. For example:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a triazole moiety.
Trazodone: An antidepressant containing a triazole ring.
Nefazodone: An antidepressant with a triazole structure.
The uniqueness of this compound lies in its specific combination of triazole, pyridine, and indazole rings, which imparts distinct biological and chemical properties not found in other compounds.
Properties
Molecular Formula |
C20H22N6O |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]indazole-3-carboxamide |
InChI |
InChI=1S/C20H22N6O/c1-25-16-10-5-4-9-15(16)19(24-25)20(27)21-13-7-2-3-11-17-22-23-18-12-6-8-14-26(17)18/h4-6,8-10,12,14H,2-3,7,11,13H2,1H3,(H,21,27) |
InChI Key |
WQELOLCWLZQAQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[5-(3-methylphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B15103883.png)
![N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B15103886.png)
![N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B15103894.png)
![Tert-butyl (2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate](/img/structure/B15103901.png)

![2'-(2-methoxyethyl)-4'-(pyrrolidin-1-ylcarbonyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B15103919.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4-(1H-indol-3-yl)butanamide](/img/structure/B15103927.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanone](/img/structure/B15103929.png)

![methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15103943.png)

![Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15103957.png)
methanone](/img/structure/B15103974.png)

